Ligand-Controlled Regioselectivity: ortho- vs. para-Selective Nucleophilic Aromatic Substitution
In palladium-catalyzed reactions with arylacetonitriles, 1-chloromethyl naphthalene enables exclusive para-selective acylation when using the bulky ligand tBuPPh₂, and switches to ortho-selective acylation with the less bulky ligand Me₂PPh. Crucially, benzylic substitution products—the expected outcome with simple benzyl chlorides—are essentially absent (<5%), demonstrating a fundamentally different mechanistic pathway via η³-benzylpalladium intermediates [1].
| Evidence Dimension | Regioselectivity in Pd-catalyzed substitution |
|---|---|
| Target Compound Data | para-Acylated naphthalenes with tBuPPh₂; ortho-Acylated naphthalenes with Me₂PPh |
| Comparator Or Baseline | Benzyl chlorides: Predominantly yield benzylic substitution products |
| Quantified Difference | Essentially 0% benzylic substitution for 1-CMN; >90% benzylic substitution for typical benzyl chlorides |
| Conditions | Pd catalyst, (hetero)arylacetonitriles, 80-100°C, ligand-controlled |
Why This Matters
This regiodivergence enables the synthesis of distinct diaryl ketone isomers from a single starting material, a capability not accessible with simpler benzyl chlorides, providing synthetic chemists with precise architectural control over naphthalene-derived pharmacophores.
- [1] Sheng Zhang, Yoshinori Yamamoto, Ming Bao. Palladium-Catalyzed Ligand-Controlled Regioselective Nucleophilic Aromatic Substitution of 1-(Chloromethyl)naphthalenes with Arylacetonitriles. The Journal of Organic Chemistry, 2018, 83(22): 13981-13990. DOI: 10.1021/acs.joc.8b02343 View Source
